molecular formula C21H20N2O4 B6031221 N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine

N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine

Cat. No.: B6031221
M. Wt: 364.4 g/mol
InChI Key: YWNOUTYJYKNIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine is a compound that belongs to the class of organic compounds known as asparagines. Asparagines are amino acids that are derivatives of aspartic acid. The compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and two phenyl groups attached to the nitrogen atoms. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine typically involves the condensation of furan-2-carboxaldehyde with N,N-diphenyl-alpha-asparagine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of N2-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br~2~) and nitric acid (HNO~3~).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine involves its interaction with specific molecular targets and pathways. The furan ring and phenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-glutamine: Similar structure with a glutamine backbone instead of asparagine.

    N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-alanine: Similar structure with an alanine backbone instead of asparagine.

Uniqueness

N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine is unique due to its specific combination of a furan ring and two phenyl groups attached to an asparagine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-4-oxo-4-(N-phenylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-20(25)14-19(22-15-18-12-7-13-27-18)21(26)23(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19,22H,14-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNOUTYJYKNIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C(CC(=O)O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.